molecular formula C20H23NO2 B1209876 Atherosperminine CAS No. 5531-98-6

Atherosperminine

Cat. No. B1209876
CAS RN: 5531-98-6
M. Wt: 309.4 g/mol
InChI Key: UZZFAUDNCIFFPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Atherosperminine's synthesis has been a subject of study, revealing the complexities involved in its chemical formation. The synthesis of racemic 1,2-methylenedioxy-3-methoxy-aporphine, followed by its oxidation, leads to the production of atherosperminine. This process underscores the intricate steps required to synthesize this compound from its precursors (Pai & Shanmugasundaram, 1965).

Molecular Structure Analysis

The molecular structure of atherosperminine has been confirmed to be 1,2-methylenedioxy-3-methoxy-7-oxo-dibenzo(de,g)quinoline. This structure highlights the compound's complex arrangement of atoms and the presence of specific functional groups that contribute to its chemical behavior and potential biological activities (Pai & Shanmugasundaram, 1965).

Scientific Research Applications

Antiplasmodial Activity

Atherosperminine has demonstrated significant antiplasmodial activity. In a study by Nasrullah et al. (2013), atherosperminine isolated from the stem bark of Cryptocarya nigra showed strong in vitro inhibition of Plasmodium falciparum growth. This finding suggests potential applications in the development of antimalarial drugs or treatments (Nasrullah et al., 2013).

Safety And Hazards

When handling Atherosperminine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for Atherosperminine research are not available, the compound’s dopamine-receptor activities suggest potential applications in neurological and psychiatric research . Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.

properties

IUPAC Name

2-(3,4-dimethoxyphenanthren-1-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-21(2)12-11-15-13-18(22-3)20(23-4)19-16-8-6-5-7-14(16)9-10-17(15)19/h5-10,13H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZFAUDNCIFFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC(=C(C2=C1C=CC3=CC=CC=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970641
Record name 2-(3,4-Dimethoxyphenanthren-1-yl)-N,N-dimethylethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Atherosperminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Atherosperminine

CAS RN

5531-98-6
Record name 3,4-Dimethoxy-N,N-dimethyl-1-phenanthreneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5531-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atherospermine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atherosperminine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93678
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4-Dimethoxyphenanthren-1-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atherosperminine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV2JRL6MCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Atherosperminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

199 - 200 °C
Record name Atherosperminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
225
Citations
SK Bhattacharya, R Bose, P Ghosh, VJ Tripathi… - …, 1978 - Springer
… atherosperminine showed divergent psychopharmacological effects. Because nuciferine has been reported to be a neuroleptic and atherosperminine … hand, atherosperminine produced …
Number of citations: 49 link.springer.com
CH Lin, FN Ko, YC Wu, ST Lu, CM Teng - European journal of …, 1993 - Elsevier
… The results of the present study confirmed that epithelium removal does not modify the relaxant action of atherosperminine. Therefore, we suggest that the action of atherosperminine is …
Number of citations: 20 www.sciencedirect.com
AA Nasrullah, A Zahari, J Mohamad, K Awang - Molecules, 2013 - mdpi.com
… In addition, (+)-N-methylisocolaurine (1) and atherosperminine (2) showed high antioxidant activity in a DPPH assay with IC 50 values of 29.56 ug/mL and 54.53 ug/mL respectively. …
Number of citations: 50 www.mdpi.com
M de Souza Araújo, FMA da Silva, HHF Koolen… - Biochemical Systematics …, 2020 - Elsevier
… The NMR data for atherosperminine, argentinine, and atherosperminine N-oxide were … The phenanthrene atherosperminine was reported in Annona montana Macfad., Annona muricata …
Number of citations: 11 www.sciencedirect.com
KS Chen, FN Ko, CM Teng, YC Wu - Journal of natural products, 1996 - ACS Publications
Members of a series of benzylisoquinoline and phenanthrene alkaloids were tested for their antiplatelet and vasorelaxing actions. Atherosperminine HClO 4 (15) and atherosperminium …
Number of citations: 56 pubs.acs.org
WL Lo, FR Chang, YC Wu - Journal of the Chinese Chemical …, 2000 - Wiley Online Library
… "20 Atherosperminine implies a non-specific relaxant effect on the guinea-pig trachealis.We report herewith two new alkaloids, glaucenamide (1) and fissiceine (2), along with fifteen …
Number of citations: 29 onlinelibrary.wiley.com
YC Wu, YF Liou, ST Lu - The Kaohsiung Journal of Medical …, 1988 - airitilibrary.com
The in vitro screening test of the antimicro-organisms of fifty-four isoquinoline alkaloids and their N-oxide derivatives, available in our laboratory, was performed. The results showed that …
Number of citations: 12 www.airitilibrary.com
YC Wu, SC Kao, JF Huang, CY Duh, ST Lu - Phytochemistry, 1990 - Elsevier
Two new phenanthrene alkaloids, fissicesine and fissicesine N-oxide, together with five known alkaloids, liriodenine, oxocrebanine, kuafumine, atherosperminine and atherosperminine …
Number of citations: 31 www.sciencedirect.com
GM Jow, YC Wu, JH Guh, CM Teng - Life sciences, 2004 - Elsevier
… In the present study, we investigated the effect of armepavines and atherosperminine on the cell … However, no significant effects of armepavine MeI and atherosperminine N-oxide on the …
Number of citations: 19 www.sciencedirect.com
MMV Ramana, PV Potnis - Natural Product Letters, 1996 - Taylor & Francis
… This was then converted to N - noratherosperminine ( 5 ) and atherosperminine ( 6 ) by sequential methylation using methyl iodide and anhydrous potassium carbonate in dry acetone. …
Number of citations: 5 www.tandfonline.com

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